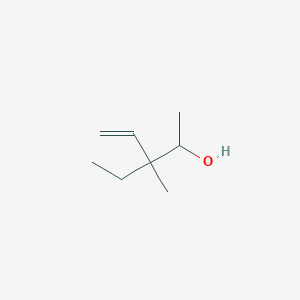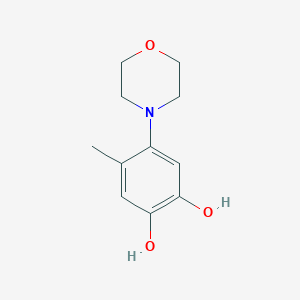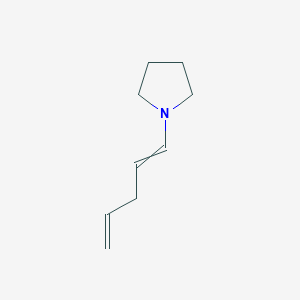![molecular formula C22H17N3O7S2 B14599854 Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate CAS No. 60912-56-3](/img/structure/B14599854.png)
Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate is an organic compound with a complex structure It contains multiple functional groups, including ester, amide, nitro, and sulfide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate typically involves multi-step organic reactions. One common method includes the acylation of 3-amino-2,5-bis[(2-nitrophenyl)sulfanyl]benzoic acid with acetic anhydride to form the acetamido derivative. This is followed by esterification with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The sulfide groups can be oxidized to sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Introduction of substituents like halogens or nitro groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its complex structure and functional groups.
Industry: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate is not well-documented. its biological activity is likely related to its ability to interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro groups, for example, can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(3-nitrophenyl)sulfanyl]benzoate: Similar structure but lacks the acetamido group.
Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate: Contains similar functional groups but different substitution patterns on the aromatic rings.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity
Propiedades
Número CAS |
60912-56-3 |
|---|---|
Fórmula molecular |
C22H17N3O7S2 |
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate |
InChI |
InChI=1S/C22H17N3O7S2/c1-13(26)23-16-12-14(33-19-9-5-3-7-17(19)24(28)29)11-15(22(27)32-2)21(16)34-20-10-6-4-8-18(20)25(30)31/h3-12H,1-2H3,(H,23,26) |
Clave InChI |
CGCWGIPJMLFZAB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=C1SC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)SC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)


![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)



![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)



![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)


